![molecular formula C18H27N5O2 B2693325 8-(sec-butyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915902-63-5](/img/structure/B2693325.png)
8-(sec-butyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of purine, a nitrogen-containing heterocyclic compound that is a key component of many biological molecules, including DNA and RNA . The “8-(sec-butyl)-3-isopentyl-1,7-dimethyl” part suggests that various alkyl groups are attached to the purine ring at specific positions .
Molecular Structure Analysis
The molecular structure would be based on the purine ring, a two-ring structure with four nitrogen atoms and five carbon atoms. The “8-(sec-butyl)-3-isopentyl-1,7-dimethyl” part of the name suggests that various alkyl groups are attached to the purine ring at the 8, 3, and 1,7 positions .Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
- Receptor Activity and Pharmacological Potential : Compounds structurally related to 8-(sec-butyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been explored for their receptor affinity, particularly towards serotoninergic and dopaminergic receptors. Certain derivatives have shown potential as anxiolytic and antidepressant agents due to their receptor binding properties (Zagórska et al., 2015).
- Biological Evaluation of Derivatives : Synthesized derivatives have been tested for their potential anxiolytic and antidepressant activity. The structure-activity relationship studies have led to the identification of specific compounds with desirable pharmacological profiles (Zagórska et al., 2009).
Pharmacological Properties and Synthesis
- Phosphodiesterase Inhibition and Receptor Affinity : Studies have revealed the inhibitory potentials of certain imidazo[2,1-f]purine derivatives on phosphodiesterases, along with their receptor affinity, suggesting their promise for further pharmacological exploration (Zagórska et al., 2016).
- Synthesis and Antiviral Activity : Research into the synthesis of related compounds has led to discoveries of potential antiviral activities, demonstrating the versatility of this chemical class in therapeutic applications (Kim et al., 1978).
Potential Therapeutic Applications
- Antidepressant and Anxiolytic Potential : Certain synthesized derivatives have shown potential as antidepressants and anxiolytics in preliminary studies, highlighting the therapeutic possibilities of this class of compounds (Zagórska et al., 2016).
- A3 Adenosine Receptor Antagonism : Research into the structure-activity relationship of imidazo[2,1-f]purine derivatives has identified their role as potent and selective A3 adenosine receptor antagonists, suggesting their use in modulating adenosine receptor activity (Baraldi et al., 2008).
Safety and Hazards
properties
IUPAC Name |
6-butan-2-yl-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-7-12(4)23-13(5)10-22-14-15(19-17(22)23)20(6)18(25)21(16(14)24)9-8-11(2)3/h10-12H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYMBDPNCLLDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16614284 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2693242.png)
![1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693243.png)
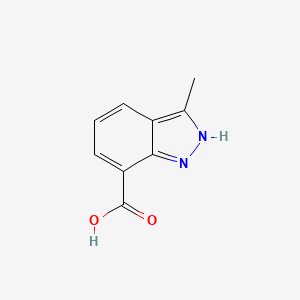
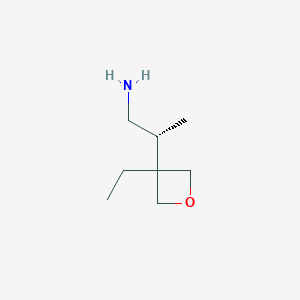
![2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2693248.png)

![2-[5-(4-Phenylmethoxyphenyl)tetrazol-2-yl]acetic acid](/img/structure/B2693253.png)
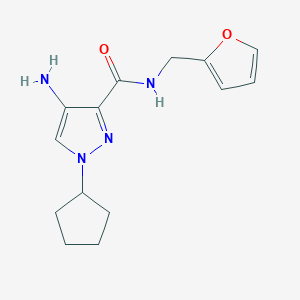
![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2693258.png)


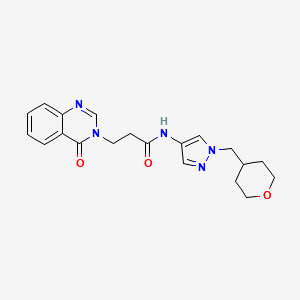
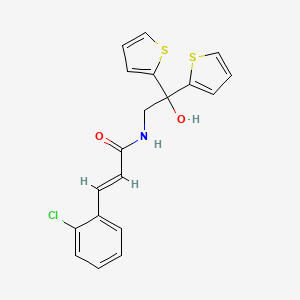
![N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]prop-2-enamide](/img/structure/B2693265.png)